molecular formula C20H21N3O4 B11003884 N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11003884
M. Wt: 367.4 g/mol
InChI Key: JBYMTWVWMUXFFE-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure features a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and a butanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Butanamide Side Chain: The butanamide side chain can be introduced via amide bond formation using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

    Methoxylation: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the quinazolinone core.

    Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-(2,5-dimethoxyphenyl)quinazolin-4(3H)-one.

    Butanamide Derivatives: Compounds like N-(2,5-dimethoxyphenyl)butanamide and N-(4-oxo-3,4-dihydroquinazolin-3-yl)butanamide.

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is unique due to the combination of the quinazolinone core and the butanamide side chain, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C20H21N3O4/c1-4-17(23-12-21-15-8-6-5-7-14(15)20(23)25)19(24)22-16-11-13(26-2)9-10-18(16)27-3/h5-12,17H,4H2,1-3H3,(H,22,24)

InChI Key

JBYMTWVWMUXFFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)OC)OC)N2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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